2-(1-METHYL-1H-PYRAZOL-3-YL)-9-(TERT-PENTYL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Overview
Description
The compound 9-(1,1-dimethylpropyl)-2-(1-methyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic molecule that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(1,1-dimethylpropyl)-2-(1-methyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. The process starts with the preparation of the benzothieno ring, followed by the introduction of the triazolo and pyrimidine rings through cyclization reactions. Key reagents used in these steps include various halogenated compounds, amines, and catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 9-(1,1-dimethylpropyl)-2-(1-methyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
- Reduction : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
- Substitution : The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include halogenated compounds, acids, bases, and metal catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcomes and product yields.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
9-(1,1-dimethylpropyl)-2-(1-methyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
- Chemistry : It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
- Biology : The compound is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
- Medicine : Research explores its potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.
- Industry : The compound may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 9-(1,1-dimethylpropyl)-2-(1-methyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds:
- 9-(1,1-dimethylpropyl)-2-(1-methyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine shares similarities with other heterocyclic compounds, such as:
- Benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Pyrazolyl compounds
- Triazolo compounds
Uniqueness: The uniqueness of 9-(1,1-dimethylpropyl)-2-(1-methyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its specific combination of ring structures and functional groups
Properties
IUPAC Name |
13-(2-methylbutan-2-yl)-4-(1-methylpyrazol-3-yl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6S/c1-5-20(2,3)12-6-7-13-15(10-12)27-19-16(13)18-22-17(24-26(18)11-21-19)14-8-9-25(4)23-14/h8-9,11-12H,5-7,10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLKMSZBANVTFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=NN(C=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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